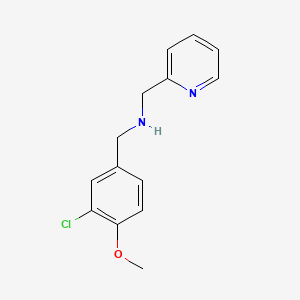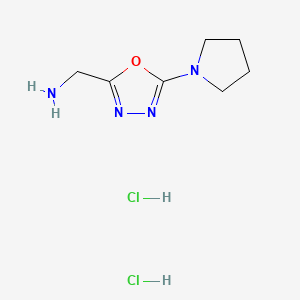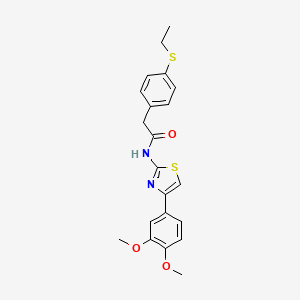![molecular formula C25H24N4O4 B2692502 N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902962-05-4](/img/no-structure.png)
N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Compounds with similar structural features have been designed and synthesized with the aim of discovering new anticancer agents. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide have been tested against 60 cancer cell lines, demonstrating appreciable growth inhibition in several cancer types, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Activities
Research into compounds derived from visnaginone and khellinone, bearing resemblance to the specified chemical structure, has identified novel derivatives exhibiting significant anti-inflammatory and analgesic effects. These findings suggest potential applications in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).
Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and assessed for their antioxidant activities. In vitro studies have shown that these compounds, including coordination complexes with metals like Co(II) and Cu(II), exhibit significant antioxidant properties. Such activities are crucial for combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders (Chkirate et al., 2019).
Chemoselective Acetylation
The intermediate N-(2-Hydroxyphenyl)acetamide, structurally related to the compound , is vital for the synthesis of antimalarial drugs. Research into its chemoselective monoacetylation has provided insights into optimizing the synthesis of such intermediates, underscoring the importance of these chemical transformations in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Coordination Complexes and Supramolecular Architectures
Studies on pyrazole-acetamide derivatives have led to the synthesis of novel coordination complexes with transition metals. These complexes demonstrate the effect of hydrogen bonding on self-assembly processes, contributing to the understanding of supramolecular chemistry and its potential applications in materials science (Chkirate et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-ethoxyaniline with ethyl 2-chloroacetate to form N-(2-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with 4-methylbenzylamine and acetic anhydride to form the key intermediate, 2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide. Finally, this intermediate is reacted with acetic acid to form the target compound.", "Starting Materials": [ "2-ethoxyaniline", "ethyl 2-chloroacetate", "4-methylbenzylamine", "acetic anhydride", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyaniline with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate to form N-(2-ethoxyphenyl)glycine ethyl ester.", "Step 2: Reaction of N-(2-ethoxyphenyl)glycine ethyl ester with 4-methylbenzylamine and acetic anhydride in the presence of a catalyst such as triethylamine to form 2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide.", "Step 3: Reaction of 2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide with acetic acid in the presence of a catalyst such as p-toluenesulfonic acid to form N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
Numéro CAS |
902962-05-4 |
Nom du produit |
N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide |
Formule moléculaire |
C25H24N4O4 |
Poids moléculaire |
444.491 |
Nom IUPAC |
N-(2-ethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O4/c1-3-33-21-9-5-4-8-20(21)27-22(30)16-28-23-19(7-6-14-26-23)24(31)29(25(28)32)15-18-12-10-17(2)11-13-18/h4-14H,3,15-16H2,1-2H3,(H,27,30) |
Clé InChI |
RRBBOFGRVQVBOE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydro-2,1-benzoxazol-3-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692421.png)

![4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B2692424.png)
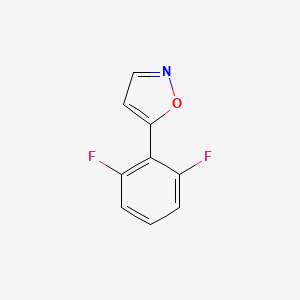
![(E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2692426.png)
![8-(1-tert-butyl-5-methyl-1H-pyrazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2692427.png)
![2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2692428.png)
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2692429.png)
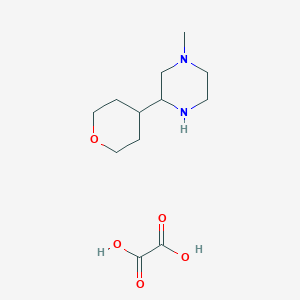
![N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2692432.png)

